Mapinastine
Overview
Description
Scientific Research Applications
Connectivity Map for Drug Research :
- Lamb (2007) discusses the Connectivity Map as a tool for biomedical research, connecting human diseases with genes and drugs that treat them. This approach could be relevant for understanding the interactions and applications of Mapinastine in various biological contexts (Lamb, 2007).
MAPK Pathway in Cellular Function :
- Studies like those by Chowdhury, Bose, and Udupa (2007) focus on the role of MAPK (Mitogen-Activated Protein Kinase) signaling in cellular functions such as cell proliferation and secretion, which could be pertinent to understanding Mapinastine's mechanisms of action (Chowdhury, Bose, & Udupa, 2007).
Pharmacodynamics of Drug Interactions :
- Research like that conducted by Dundore et al. (1993) on the pharmacodynamics of drugs like zaprinast in relation to plasma and tissue levels could offer insights into the pharmacokinetic properties of Mapinastine (Dundore et al., 1993).
Cancer Research and Targeted Therapy :
- Shimizu et al. (2012) explored the dual-targeting strategy in cancer therapy, which involves inhibiting pathways like PI3K/AKT/mTOR and RAF/MEK/ERK. Understanding these pathways could be crucial for applying Mapinastine in cancer research (Shimizu et al., 2012).
Biological Markers in Drug Development :
- Atkinson et al. (2001) discuss the use of biomarkers in drug development, which could be relevant for assessing the efficacy and safety of Mapinastine in clinical settings (Atkinson et al., 2001).
properties
IUPAC Name |
1-(2-ethoxyethyl)-2-[[4-(4-pyrazol-1-ylbutyl)piperazin-1-yl]methyl]benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N6O/c1-2-30-19-18-29-22-9-4-3-8-21(22)25-23(29)20-27-16-14-26(15-17-27)11-5-6-12-28-13-7-10-24-28/h3-4,7-10,13H,2,5-6,11-12,14-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFNDBLYDZRFQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1CN3CCN(CC3)CCCCN4C=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161503 | |
Record name | Mapinastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mapinastine | |
CAS RN |
140945-32-0 | |
Record name | Mapinastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140945320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mapinastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40161503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MAPINASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62LN840SFZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.